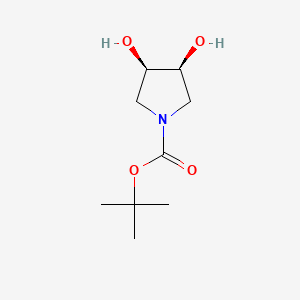
1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H7NO4S. It is a derivative of benzothiazole, featuring a carboxylic acid group and a dioxo group on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-aminobenzoic acid as the starting material.
Oxidation: The amino group is oxidized to form a nitro group using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Cyclization: The nitro group is then converted to a diazonium salt, which undergoes cyclization to form the benzothiazole ring.
Oxidation to Dioxo Group: The benzothiazole ring is further oxidized to introduce the dioxo group, using oxidizing agents like sodium hypochlorite (NaOCl) or hydrogen peroxide (H2O2).
Carboxylation: Finally, the carboxylic acid group is introduced using reagents such as carbon dioxide (CO2) under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the dioxo group to hydroxyl groups.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as esters or amides.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for esterification, ammonia (NH3) for amidation
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives
Reduction Products: Hydroxylated derivatives
Substitution Products: Ester or amide derivatives
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is similar to other benzothiazole derivatives, such as benzothiazole, benzothiazolone, and benzothiazolium salts. its unique structural features, including the dioxo group and carboxylic acid group, distinguish it from these compounds. These structural differences contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2503208-37-3 |
|---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



